molecular formula C7H11N3O B11775271 2-Isopropoxypyrimidin-4-amine

2-Isopropoxypyrimidin-4-amine

Cat. No.: B11775271
M. Wt: 153.18 g/mol
InChI Key: PVORIIINSXVZSJ-UHFFFAOYSA-N
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Description

2-Isopropoxypyrimidin-4-amine is an organic compound with the molecular formula C7H11N3O. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . This compound is characterized by the presence of an isopropoxy group attached to the pyrimidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxypyrimidin-4-amine typically involves the reaction of 2-chloropyrimidin-4-ylamine with isopropanol in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like tetrahydrofuran under controlled temperature conditions . The general reaction scheme is as follows:

    Stage 1: Isopropanol is reacted with sodium hydride in tetrahydrofuran at 0-25°C for 1 hour.

    Stage 2: The resulting mixture is then reacted with 2-chloropyrimidin-4-ylamine at 60°C for 12 hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxypyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the isopropoxy group .

Mechanism of Action

The mechanism of action of 2-Isopropoxypyrimidin-4-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropoxypyrimidin-4-amine is unique due to the presence of the isopropoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-propan-2-yloxypyrimidin-4-amine

InChI

InChI=1S/C7H11N3O/c1-5(2)11-7-9-4-3-6(8)10-7/h3-5H,1-2H3,(H2,8,9,10)

InChI Key

PVORIIINSXVZSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=CC(=N1)N

Origin of Product

United States

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